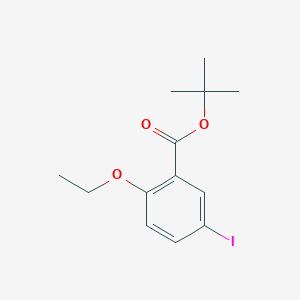

Tert-butyl 2-ethoxy-5-iodobenzoate

Description

tert-Butyl 2-ethoxy-5-iodobenzoate is a substituted benzoate ester featuring a tert-butyl ester group, an ethoxy substituent at the ortho position, and an iodine atom at the para position of the aromatic ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) due to the reactivity of the iodine atom. The tert-butyl group enhances steric protection of the ester moiety, improving stability under basic or acidic conditions .

Properties

IUPAC Name |

tert-butyl 2-ethoxy-5-iodobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17IO3/c1-5-16-11-7-6-9(14)8-10(11)12(15)17-13(2,3)4/h6-8H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQDHWNPJWQOOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)I)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17IO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Iodination of 2-Ethoxybenzoic Acid Followed by Esterification

A common approach involves iodinating 2-ethoxybenzoic acid at the para position relative to the ethoxy group, followed by tert-butyl ester formation. The ethoxy group acts as an ortho/para director, facilitating electrophilic substitution at position 5.

Procedure :

-

Iodination :

-

Esterification :

Challenges :

Sequential Functionalization via Diazotization

This method leverages diazonium salt chemistry to introduce iodine selectively.

Procedure :

-

Nitration and Reduction :

-

Diazotization and Iodination :

-

Esterification :

Advantages :

-

High regioselectivity for iodination.

-

Avoids harsh iodination reagents, improving functional group compatibility.

Comparative Analysis of Key Methods

Notes :

-

The diazotization route offers superior purity due to fewer side reactions.

-

Microwave-assisted methods reduce reaction times but require specialized equipment.

Optimization of Reaction Conditions

Solvent and Catalyst Selection

Temperature and Time

-

Iodination at 60°C for 6 hours balances yield and selectivity.

-

Prolonged esterification (>12 hours) risks tert-butyl ester hydrolysis, especially under acidic conditions.

Industrial-Scale Considerations

Green Chemistry Approaches

Cost Drivers

-

tert-Butyl chloride is cost-prohibitive at scale; alternatives like Boc anhydride are preferred for esterification.

-

Iodine recovery systems are critical due to iodine’s high market price.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-ethoxy-5-iodobenzoate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom on the benzene ring can be substituted with other nucleophiles such as amines or thiols.

Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

Substitution: Formation of 2-ethoxy-5-substituted benzoates.

Reduction: Formation of 2-ethoxy-5-iodobenzyl alcohol.

Oxidation: Formation of 2-ethoxy-5-iodobenzoic acid.

Scientific Research Applications

Tert-butyl 2-ethoxy-5-iodobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-ethoxy-5-iodobenzoate involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester groups can undergo hydrolysis, releasing the active benzoic acid derivative, which can interact with biological targets or undergo further chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Key compounds analyzed :

tert-Butyl 2-ethoxy-5-iodobenzoate

5-tert-Butyl-2-hydroxy-3-iodobenzaldehyde (CAS 71064-03-4)

tert-Butyl 2-fluoro-5-(trifluoromethoxy)benzoate (CAS 2901081-65-8)

Electronic and Steric Properties

| Compound | Substituents | Electronic Effects | Steric Effects |

|---|---|---|---|

| This compound | Ethoxy (OCH₂CH₃), Iodo (I) | Ethoxy: Electron-donating | Moderate (tert-butyl group) |

| 5-tert-Butyl-2-hydroxy-3-iodobenzaldehyde | Hydroxy (OH), Iodo (I) | Hydroxy: Electron-donating/acidic | High (tert-butyl, aldehyde) |

| tert-Butyl 2-fluoro-5-(trifluoromethoxy)benzoate | Fluoro (F), Trifluoromethoxy (OCF₃) | Both: Electron-withdrawing | Low |

- Iodo vs. Fluoro/Trifluoromethoxy : The iodine atom in the target compound enables facile cross-coupling, whereas fluorine and trifluoromethoxy groups enhance metabolic stability and lipophilicity in pharmaceuticals .

- Ethoxy vs. Hydroxy : The ethoxy group in the target compound reduces acidity compared to the hydroxyl group in 5-tert-butyl-2-hydroxy-3-iodobenzaldehyde, making it less reactive in proton-dependent reactions .

Physicochemical Properties

- Iodine Sensitivity : The target compound requires protection from light to prevent dehalogenation, unlike the fluorinated analog, which is more stable .

- Lipophilicity : The trifluoromethoxy group in the fluorinated derivative likely increases LogP significantly, enhancing membrane permeability compared to the target compound .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis yield of tert-butyl 2-ethoxy-5-iodobenzoate in multi-step reactions?

- Methodology : Use factorial experimental design to identify critical variables (e.g., reaction temperature, stoichiometry of iodination agents, and tert-butyl protection efficiency). For example, statistical optimization of epoxidation reactions involving tert-butyl groups demonstrated that catalyst loading (e.g., Mo(CO)₆) and solvent polarity significantly influence yield . Monitor intermediates via TLC or HPLC (≥95% purity thresholds) to ensure stepwise conversion .

Q. What purification techniques are recommended for isolating this compound from byproducts?

- Methodology : Combine column chromatography (silica gel, hexane/ethyl acetate gradient) with recrystallization in ethanol or dichloromethane. For polar byproducts, solid-phase extraction (SPE) using C18 cartridges or preparative TLC (0.5–1.0 mm thickness) can resolve iodinated aromatic intermediates . Confirm purity via ¹H/¹³C NMR and mass spectrometry .

Q. Which spectroscopic methods are most reliable for characterizing this compound?

- Methodology :

- NMR : Assign axial/equatorial tert-butyl conformers using dynamic low-temperature ¹H NMR (e.g., –40°C to 20°C) to detect rotational barriers .

- DFT calculations : Compare experimental NMR shifts with computed spectra (B3LYP/6-31G* level) to validate structural assignments. Explicit solvent models (e.g., dichloromethane) improve accuracy for tert-butyl group positioning .

- Mass spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (C₁₃H₁₇IO₃, expected m/z ~372.02) and iodine isotopic patterns .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology :

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis of the tert-butyl ester .

- Exposure control : Use explosion-proof equipment and grounded metal containers during transfers to mitigate static ignition risks .

- Waste disposal : Treat iodine-containing waste as hazardous; coordinate with authorized disposal services to comply with EPA/DOT regulations .

Advanced Research Questions

Q. How can researchers elucidate the mechanistic role of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodology :

- Kinetic studies : Use in situ IR or Raman spectroscopy to track iodine displacement rates under varying Pd catalyst conditions (e.g., Pd(PPh₃)₄ vs. XPhos).

- Isotopic labeling : Introduce ¹³C at the tert-butyl group to monitor steric effects on coupling efficiency via 2D NMR .

- Computational modeling : Map transition states (ωB97X-D/def2-TZVP) to identify rate-limiting steps, such as oxidative addition at the C–I bond .

Q. What solvent systems stabilize this compound against hydrolysis or thermal degradation?

- Methodology :

- Stability assays : Conduct accelerated aging studies (40–60°C, 75% humidity) in aprotic solvents (e.g., DMF, THF) vs. chlorinated solvents (e.g., DCM). Monitor degradation via HPLC-MS to detect benzoic acid derivatives .

- Solvent-solute interactions : Use COSMO-RS simulations to predict solubility parameters and tert-butyl group solvation .

Q. How does the tert-butyl group’s conformation influence the reactivity of this compound in ring-forming reactions?

- Methodology :

- X-ray crystallography : Resolve crystal structures to correlate tert-butyl axial/equatorial preferences with steric hindrance in cyclization .

- Dynamic NMR : Quantify rotational barriers (ΔG‡) to assess conformational flexibility’s impact on reaction pathways .

Q. What strategies resolve contradictions between computational predictions and experimental data (e.g., NMR shifts, reaction yields)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.